molecular formula C28H28 B13747835 Tetrahydroanthracene CAS No. 30551-09-8

Tetrahydroanthracene

Cat. No.: B13747835
CAS No.: 30551-09-8
M. Wt: 364.5 g/mol
InChI Key: PUNXVEAWLAVABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroanthracene is an organic compound with the molecular formula C₁₄H₁₄. It is a partially hydrogenated derivative of anthracene, characterized by the addition of four hydrogen atoms to the anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures. Another method includes the reduction of anthracene using lithium aluminum hydride (LiAlH₄) in anhydrous ether .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. These processes are typically carried out in large-scale reactors where anthracene is exposed to hydrogen gas in the presence of a suitable catalyst, such as nickel or palladium, at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrahydroanthracene, particularly in its anticancer applications, involves DNA intercalation. The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the bulky, non-aromatic rings of this compound, which selectively bind to guanine bases in the DNA .

Comparison with Similar Compounds

Uniqueness of Tetrahydroanthracene: this compound is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and reactivity. This makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

30551-09-8

Molecular Formula

C28H28

Molecular Weight

364.5 g/mol

IUPAC Name

1,2,3,4-tetrahydroanthracene;1,2,5,6-tetrahydroanthracene

InChI

InChI=1S/2C14H14/c2*1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1,4-5,8-10H,2-3,6-7H2;1-2,5-6,9-10H,3-4,7-8H2

InChI Key

PUNXVEAWLAVABA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=CC=CC=C3C=C2C1.C1CC2=CC3=C(CCC=C3)C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.